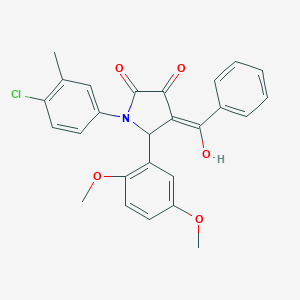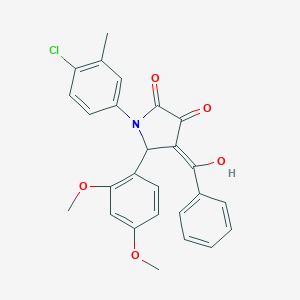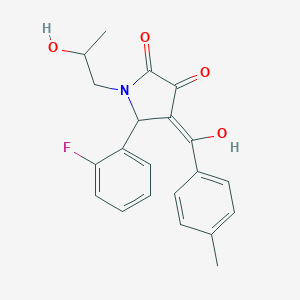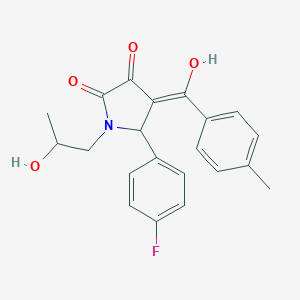![molecular formula C23H24N2O6 B282264 methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MBHA, and it is a derivative of the amino acid tryptophan. MBHA has been found to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic uses in a variety of fields.
Mecanismo De Acción
The mechanism of action of MBHA is not fully understood, but it is believed to involve the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that is involved in the metabolism of tryptophan, and it has been found to be overexpressed in many types of cancer. By inhibiting IDO, MBHA may be able to reduce the availability of tryptophan to cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, MBHA has been found to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, and it may have potential applications in the treatment of autoimmune diseases. MBHA has also been found to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBHA for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, MBHA is a complex compound that requires specialized synthesis methods, which can limit its availability for lab experiments. Additionally, the mechanism of action of MBHA is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on MBHA. One area of interest is in the development of new cancer therapies based on MBHA. Researchers are also exploring the potential applications of MBHA in the treatment of autoimmune and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MBHA and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of MBHA is a complex process that involves several steps. The first step is the protection of the carboxyl group of tryptophan with a benzyl group. This is followed by the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then reacted with ethylenediamine to form a cyclic intermediate. This intermediate is then reacted with methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate to form MBHA.
Aplicaciones Científicas De Investigación
MBHA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. MBHA has been found to have potent anti-cancer activity, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C23H24N2O6 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
methyl 4-[(3Z)-1-[2-(2-hydroxyethylamino)ethyl]-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C23H24N2O6/c1-31-23(30)17-9-7-15(8-10-17)19-18(20(27)16-5-3-2-4-6-16)21(28)22(29)25(19)13-11-24-12-14-26/h2-10,19,24,26-27H,11-14H2,1H3/b20-18- |
Clave InChI |
POCNPRSCKYWLEO-ZZEZOPTASA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCNCCO |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)



![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)





